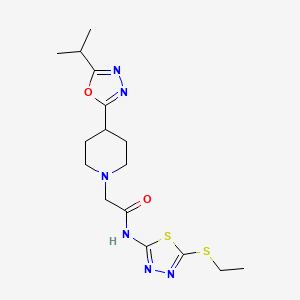![molecular formula C10H9ClN2O B2367490 1-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 154877-60-8](/img/structure/B2367490.png)
1-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The reaction output is strongly dependent on the substituents of both reactants .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been used in the synthesis of various chemical structures, demonstrating its versatility as a building block. For instance, it was involved in creating a compound synthesized from 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone and 3-chlorobenzaldehyde, highlighting its potential in forming complex molecular structures (Bisseyou et al., 2007).
Biological Activities
Compounds derived from similar structures have shown significant immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. This suggests potential applications in immunology and therapeutic interventions for immune-related disorders (Abdel‐Aziz et al., 2011).
Another study demonstrated the synthesis of derivatives from similar compounds that showed potent antiviral activities, implying potential applications in antiviral drug development (Attaby et al., 2006).
Material Synthesis and Catalytic Behavior
- Research has also explored the synthesis and characterization of metal complexes involving similar compounds. These studies provide insights into their potential applications in material science and catalysis, particularly in reactions involving ethylene (Sun et al., 2007).
Antimicrobial Activity
- Some derivatives synthesized from related compounds have demonstrated moderate antimicrobial activities. This indicates potential applications in developing new antimicrobial agents (Mamolo et al., 2003).
Mechanism of Action
Target of Action
The compound 1-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have shown promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
Given the wide range of bioactivities associated with imidazo[1,2-a]pyridines, it can be inferred that the compound likely interacts with its targets in a way that modulates their function, leading to the observed therapeutic effects .
Biochemical Pathways
Based on the known bioactivities of imidazo[1,2-a]pyridines, it can be speculated that the compound may influence a variety of biochemical pathways related to its targets, such as those involved in cell cycle regulation (in the case of cdk inhibition), neurotransmission (in the case of gaba a receptor modulation), and calcium signaling (in the case of calcium channel blocking) .
Result of Action
Given the compound’s potential bioactivities, it can be inferred that its action may result in a variety of cellular responses, such as altered cell cycle progression (in the case of cdk inhibition), modified neurotransmission (in the case of gaba a receptor modulation), and changed calcium signaling (in the case of calcium channel blocking) .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines, the class of compounds it belongs to, have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Cellular Effects
Imidazo[1,2-a]pyridines have shown diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Molecular Mechanism
Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry .
Properties
IUPAC Name |
1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-10(7(2)14)13-5-8(11)3-4-9(13)12-6/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEXQAYFGSKOLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2367413.png)


![5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2367416.png)

![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methoxyphenyl)methanone](/img/structure/B2367420.png)






